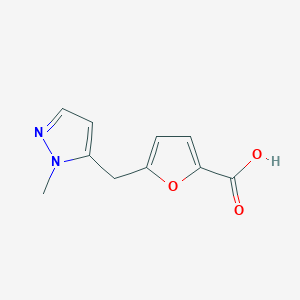

5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid

CAS No.:

Cat. No.: VC20143403

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O3 |

|---|---|

| Molecular Weight | 206.20 g/mol |

| IUPAC Name | 5-[(2-methylpyrazol-3-yl)methyl]furan-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H10N2O3/c1-12-7(4-5-11-12)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14) |

| Standard InChI Key | SKKNQNMARQOUAP-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC=N1)CC2=CC=C(O2)C(=O)O |

Introduction

Synthesis

The synthesis of similar compounds typically involves multi-step organic reactions. A common synthetic route might include the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with furan-2-carboxylic acid under basic conditions, using sodium hydroxide as the catalyst and ethanol as the solvent. The mixture is heated to reflux for several hours to ensure complete reaction. Purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity.

Chemical Reactivity

The chemical behavior of this compound can be explored through various types of reactions:

-

Oxidation: This may yield furan derivatives or other carboxylic acids.

-

Reduction: Reduction reactions can produce alcohols from carbonyl functionalities.

-

Substitution Reactions: The presence of reactive functional groups allows for nucleophilic substitutions that can modify the compound further.

Biological Activities and Applications

Compounds with similar structures are often investigated for their biological properties, including anti-inflammatory and antimicrobial activities. They serve as versatile building blocks in chemical synthesis and are explored for potential pharmacological properties.

Research Findings and Future Directions

While specific research findings on 5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid are not available, similar compounds have shown promise in medicinal chemistry and materials science. Future studies could focus on optimizing synthesis conditions, exploring biological activities, and developing new applications in pharmaceuticals and materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume